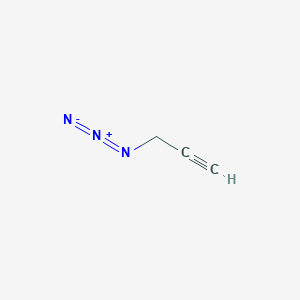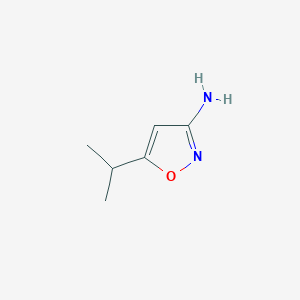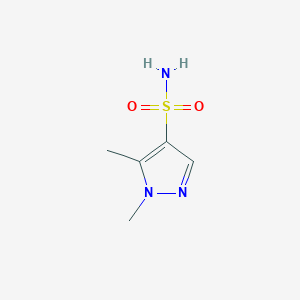
4-bromo-1,3-diméthyl-1H-pyrazole
Vue d'ensemble
Description
4-bromo-1,3-dimethyl-1H-pyrazole is a useful research compound. Its molecular formula is C5H7BrN2 and its molecular weight is 175.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-bromo-1,3-dimethyl-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-bromo-1,3-dimethyl-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse de dérivés du pyrazole
Les dérivés du pyrazole, y compris le « 4-bromo-1,3-diméthyl-1H-pyrazole », sont connus pour leur polyvalence dans divers secteurs de l'industrie chimique, notamment la médecine et l'agriculture . Ils présentent diverses activités biologiques, telles que des agents antituberculeux, antimicrobiens, antifongiques, anti-inflammatoires, anticancéreux et antidiabétiques .
Préparation de complexes hexacoordinés solides
Le « this compound » peut être utilisé dans la préparation de complexes hexacoordinés solides par réaction avec du dichlorure de diméthyl- et de divinyl-étain .
Bloc de construction dans la synthèse de divers composés
Matériau de départ dans la synthèse de molécules biologiquement actives
Il a été utilisé comme matériau de départ dans la synthèse de molécules biologiquement actives.
Préparation du 4-bromo-1-(2-chloroéthyl)-1H-pyrazole
Le « this compound » peut être utilisé dans la préparation du 4-bromo-1-(2-chloroéthyl)-1H-pyrazole .
Synthèse de 1,4'-bipyrazoles
Il peut être utilisé comme matériau de départ dans la synthèse de 1,4'-bipyrazoles .
Synthèse de divers composés pharmaceutiques et biologiquement actifs
Le « this compound » est également utilisé dans la synthèse de divers composés pharmaceutiques et biologiquement actifs, y compris des inhibiteurs .
Synthèse de pyrazoles fusionnés
Les dérivés du pyrazole, y compris le « this compound », peuvent être utilisés dans la synthèse de pyrazoles fusionnés, qui ont démontré différentes activités biologiques, des propriétés photophysiques exceptionnelles et une grande polyvalence synthétique .
Safety and Hazards
4-Bromo-1,3-dimethyl-1H-pyrazole is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing with plenty of soap and water in case of skin contact, rinsing with water for at least 15 minutes in case of eye contact, and moving to fresh air in case of inhalation .
Mécanisme D'action
Target of Action
Pyrazole derivatives, in general, have been found to bind with high affinity to multiple receptors , which can be helpful in developing new useful derivatives.
Mode of Action
It is known that pyrazole derivatives can exhibit a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that pyrazole derivatives interact with their targets in a way that modulates these biological processes.
Biochemical Pathways
It is reported to inhibit the oxidative phosphorylation, the atp -32 p exchange reaction, and energy-dependent and independent calcium uptake . This suggests that it may interfere with energy metabolism and calcium homeostasis in cells.
Pharmacokinetics
Its molecular weight of 17503 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
It is known to inhibit oxidative phosphorylation and calcium uptake , which could potentially disrupt cellular energy metabolism and calcium homeostasis, leading to various downstream effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-bromo-1,3-dimethyl-1H-pyrazole. For instance, it is moisture sensitive , which means its stability and efficacy could be compromised in a humid environment. Furthermore, its flash point is 103 °C , suggesting that it could be unstable at high temperatures.
Analyse Biochimique
Biochemical Properties
4-Bromo-1,3-dimethyl-1H-pyrazole plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with liver alcohol dehydrogenase, inhibiting its activity . This interaction is crucial as it can affect the metabolism of alcohol in the liver. Additionally, 4-Bromo-1,3-dimethyl-1H-pyrazole can form binary adducts with titanium tetrachloride, indicating its potential use in synthetic chemistry .
Cellular Effects
The effects of 4-Bromo-1,3-dimethyl-1H-pyrazole on various cell types and cellular processes are profound. It has been observed to cause oxidative stress in cells, leading to the formation of malondialdehyde, a marker of lipid peroxidation . This compound can influence cell signaling pathways, gene expression, and cellular metabolism by altering the redox state within the cell. The impact on gene expression can lead to changes in the production of proteins involved in oxidative stress responses.
Molecular Mechanism
At the molecular level, 4-Bromo-1,3-dimethyl-1H-pyrazole exerts its effects through binding interactions with biomolecules. It acts as an inhibitor of liver alcohol dehydrogenase by binding to the active site of the enzyme, preventing the conversion of alcohol to acetaldehyde . This inhibition can lead to an accumulation of alcohol in the liver, affecting overall metabolism. Additionally, the compound’s ability to form adducts with titanium tetrachloride suggests it can participate in coordination chemistry, potentially altering the activity of metal-dependent enzymes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-1,3-dimethyl-1H-pyrazole can change over time. The compound is relatively stable under standard conditions, but its activity can degrade over extended periods. Long-term exposure to 4-Bromo-1,3-dimethyl-1H-pyrazole in in vitro studies has shown that it can lead to sustained oxidative stress and cellular damage . In vivo studies are needed to further understand the long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of 4-Bromo-1,3-dimethyl-1H-pyrazole vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily act as an enzyme inhibitor. At higher doses, it can cause significant oxidative stress, leading to cellular damage and potential toxicity . Threshold effects have been observed, where a certain dosage level results in a marked increase in adverse effects.
Metabolic Pathways
4-Bromo-1,3-dimethyl-1H-pyrazole is involved in metabolic pathways related to oxidative stress and enzyme inhibition. It interacts with liver alcohol dehydrogenase, affecting the metabolism of alcohol . The compound’s impact on metabolic flux and metabolite levels can lead to changes in the overall metabolic state of the cell, particularly under conditions of oxidative stress.
Transport and Distribution
Within cells and tissues, 4-Bromo-1,3-dimethyl-1H-pyrazole is transported and distributed through interactions with transporters and binding proteins. Its distribution can affect its localization and accumulation within specific cellular compartments . The compound’s ability to form adducts with metal ions may also influence its transport and distribution.
Subcellular Localization
The subcellular localization of 4-Bromo-1,3-dimethyl-1H-pyrazole is influenced by its chemical properties and interactions with biomolecules. It may localize to specific compartments or organelles, such as the mitochondria, where it can exert its effects on oxidative stress and enzyme activity . Post-translational modifications and targeting signals can direct the compound to these specific locations within the cell.
Propriétés
IUPAC Name |
4-bromo-1,3-dimethylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN2/c1-4-5(6)3-8(2)7-4/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UESOBPUTZLYSGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30504420 | |
| Record name | 4-Bromo-1,3-dimethyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30504420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5775-82-6 | |
| Record name | 4-Bromo-1,3-dimethyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30504420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-Bromo-6-methylpyrazino[2,3-b]pyrazine](/img/structure/B1281954.png)









